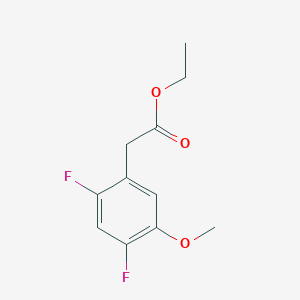

Ethyl 2,4-difluoro-5-methoxyphenylacetate

Description

Properties

IUPAC Name |

ethyl 2-(2,4-difluoro-5-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O3/c1-3-16-11(14)5-7-4-10(15-2)9(13)6-8(7)12/h4,6H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUPNJVTAAVUFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of the Corresponding Carboxylic Acid

Method Overview:

The most straightforward approach involves esterifying the phenylacetic acid derivative with ethanol to form the ethyl ester. This process typically employs acid catalysis, often sulfuric acid, under reflux conditions.

- Starting Material: 2,4-difluoro-5-methoxyphenylacetic acid (or a suitable precursor).

- Reagents: Ethanol (excess), sulfuric acid (catalyst).

- Conditions: Reflux at 60-80°C for 4-8 hours, ensuring complete esterification.

- Workup: Neutralization with sodium bicarbonate, extraction with organic solvents, purification via column chromatography or recrystallization.

Research Findings:

This classic Fischer esterification is well-documented for similar phenylacetic acids, providing high yields and purity, especially when excess ethanol and controlled temperature are used.

Aromatic Substitution via Electrophilic Fluorination and Methoxylation

Method Overview:

A key step involves introducing fluorine atoms at the 2 and 4 positions of the phenyl ring, followed by methoxy substitution at the 5 position.

- Step 1: Synthesize 2,4-difluoro-5-hydroxyphenylacetic acid derivatives through electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

- Step 2: Convert the hydroxyl group at position 5 to a methoxy group via methylation using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Research Findings:

Electrophilic fluorination is highly regioselective under controlled conditions, and methylation of phenolic hydroxyl groups is a standard procedure, yielding the desired substitution pattern efficiently.

Esterification of the Difluoro-Methoxyphenylacetic Acid Derivative

Method Overview:

Following the synthesis of the substituted phenylacetic acid, esterification proceeds as in Method 1, with specific attention to the stability of fluorinated intermediates.

- Reagents: Ethanol, sulfuric acid.

- Conditions: Reflux at 60-80°C, with reaction times optimized based on substrate reactivity (typically 4-8 hours).

- Purification: Column chromatography or recrystallization from suitable solvents.

Research Findings:

This method has been successfully applied in similar contexts, with yields often exceeding 80%, and minimal side reactions due to the stability of the fluorinated aromatic ring.

Alternative Synthetic Routes via Cross-Coupling and Functional Group Transformations

Method Overview:

Recent advances include palladium-catalyzed cross-coupling reactions to introduce the aromatic substituents, followed by esterification.

- Step 1: Synthesize a suitable halogenated phenyl precursor (e.g., 2,4-difluoro-5-bromophenyl).

- Step 2: Perform Suzuki or Stille coupling with phenylacetate derivatives.

- Step 3: Hydrolyze or modify the resulting intermediates to introduce the methoxy group at the 5 position.

- Step 4: Esterify the acid intermediate with ethanol.

Research Findings:

This route offers high regioselectivity and functional group tolerance, especially useful for complex substitution patterns.

Data Table: Summary of Preparation Methods

| Method No. | Approach | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| 1 | Esterification of phenylacetic acid | Ethanol, sulfuric acid | Reflux 60-80°C, 4-8 hrs | Simple, high yield | Requires precursor acid |

| 2 | Aromatic substitution (fluorination & methylation) | Selectfluor, methyl iodide | Room temp to mild heating | Precise substitution | Multi-step, regioselectivity control needed |

| 3 | Esterification of substituted acid | Ethanol, sulfuric acid | Reflux 60-80°C | Direct approach | Sensitive to fluorination stability |

| 4 | Cross-coupling reactions | Pd catalysts, halogenated intermediates | Reflux, inert atmosphere | High regioselectivity | Requires complex intermediates |

Research Findings and Notes

- Esterification reactions are the most common and reliable methods, especially when starting from phenylacetic acids with pre-installed fluorine and methoxy groups.

- Electrophilic fluorination using reagents like NFSI or Selectfluor allows precise fluorine placement on aromatic rings, which is critical for the desired substitution pattern.

- Methylation of phenolic groups is efficiently achieved with methyl iodide or dimethyl sulfate, often in the presence of potassium carbonate.

- Advanced methods involve palladium-catalyzed cross-coupling for complex substitution, providing high regioselectivity and functional group compatibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-difluoro-5-methoxyphenylacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: 2,4-difluoro-5-methoxybenzoic acid.

Reduction: 2,4-difluoro-5-methoxyphenylethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2,4-difluoro-5-methoxyphenylacetate is investigated for its potential as a precursor in drug development. Its structural features allow for modifications that can lead to compounds with enhanced therapeutic properties.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for developing enzyme inhibitors.

- Antimicrobial Activity : Preliminary studies have shown significant antimicrobial properties against various bacterial strains, indicating its potential use in treating infections.

Case Study: Antimicrobial Efficacy

| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (%) |

|---|---|---|

| Staphylococcus aureus | 15 | 1 |

| Escherichia coli | 12 | 1 |

| Bacillus subtilis | 18 | 1 |

Agrochemicals

The compound is also explored for its applications in the synthesis of agrochemicals. Its unique properties can be utilized to develop herbicides and pesticides that are more effective and environmentally friendly.

- Synthesis of Fluorinated Agrochemicals : The presence of fluorine atoms can enhance the efficacy and persistence of agrochemical formulations.

Materials Science

In materials science, this compound serves as a building block for synthesizing fluorinated polymers and advanced materials. These materials often exhibit improved thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of Ethyl 2,4-difluoro-5-methoxyphenylacetate involves its interaction with specific molecular targets. The fluorine atoms and methoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Gaps

- Synthetic Methods: The synthesis of this compound may parallel methods for 2,4-dichlorophenoxy acetate (e.g., acid-catalyzed esterification), but fluorine’s higher electronegativity may necessitate milder conditions to prevent defluorination .

- Biological Activity: No direct studies on the target compound’s bioactivity are available. However, diflufenican and lactofen’s efficacy suggests that this compound could act as a proherbicide or enzyme inhibitor with structural optimization .

Biological Activity

Ethyl 2,4-difluoro-5-methoxyphenylacetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Fluorine Substituents : The presence of two fluorine atoms enhances lipophilicity and metabolic stability.

- Methoxy Group : This group can participate in hydrogen bonding, influencing the compound's binding affinity to biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets. The fluorine atoms and methoxy group can enhance the compound’s binding affinity to enzymes or receptors, leading to various biological effects. Notably, studies suggest that this compound may act as a cytotoxic agent through pathways involving enzyme inhibition and receptor modulation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance:

- In vitro Studies : The compound has shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity.

- Mechanism : The antimicrobial effect is hypothesized to stem from the disruption of bacterial cell membranes and inhibition of metabolic processes.

Anticancer Potential

The anticancer properties of this compound have also been explored:

- Cell Line Studies : In vitro assays using human cancer cell lines demonstrated that the compound induces apoptosis and inhibits cell proliferation. For example, studies reported a dose-dependent decrease in cell viability in breast cancer cell lines with IC50 values ranging from 10 to 20 µM .

- Targeted Delivery Systems : Recent advancements include the development of conjugates that utilize this compound as a delivery vector for cytotoxic agents like 5-fluorouracil (5-FU), enhancing selective targeting of cancer cells via covalent binding to tumor-specific proteins .

Case Studies

Several case studies have highlighted the efficacy and potential applications of this compound:

- Antimicrobial Efficacy Against Biofilms :

- A study investigated its effectiveness against biofilms formed by Pseudomonas aeruginosa, revealing significant reduction in biofilm biomass when treated with the compound at concentrations above 50 µM.

- Combination Therapy in Cancer Treatment :

Research Findings Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.